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Compound of Interest

Compound Name: 4-fluoro-1H-indazol-3-amine

Cat. No.: B189249

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 4-fluoro-1H-indazol-3-amine, a molecule of interest in medicinal chemistry
and drug discovery. The guide details anticipated Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS) data, outlines standardized experimental protocols for their
acquisition, and presents a logical workflow for the spectroscopic analysis of such novel
chemical entities.

Introduction

4-fluoro-1H-indazol-3-amine is a fluorinated derivative of the indazole scaffold, a privileged
structure in medicinal chemistry. Indazole-containing compounds have shown a wide range of
biological activities, and the introduction of a fluorine atom can significantly modulate their
physicochemical and pharmacological properties, including metabolic stability and binding
affinity. Accurate spectroscopic characterization is a critical first step in the development of any
new chemical entity, providing confirmation of its identity, purity, and structure.

Predicted Spectroscopic Data

While a comprehensive experimental dataset for 4-fluoro-1H-indazol-3-amine is not publicly
available, this section presents predicted data based on the analysis of structurally similar
compounds and general principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules.

The following tables summarize the predicted chemical shifts for 1H, 13C, and °F NMR of 4-

fluoro-1H-indazol-3-amine.

Table 1: Predicted *H NMR Data for 4-fluoro-1H-indazol-3-amine

Predicted Chemical

Coupling Constant

Protons . Multiplicity
Shift (6, ppm) (J, H2)
NH:2 45-55 brs
J(H-F) = 8-10, J(H-H)
H-5 7.0-7.2 dd
=8-9
H-6 6.8-7.0 t J(H-H) = 8-9
H-7 7.2-7.4 d J(H-H) = 8-9
NH 11.0-12.0 brs

Solvent: DMSO-de br s: broad singlet, dd: doublet of doublets, t: triplet, d: doublet

Table 2: Predicted 13C NMR Data for 4-fluoro-1H-indazol-3-amine

Predicted Chemical

Multiplicity (due to

Coupling Constant

Carbon ]

Shift (3, ppm) F) (3, Hz)
C-3 145 - 150 S
C-3a 115 - 120 d J(C-F) = 15-20
C-4 150 - 155 d J(C-F) = 240-250
C-5 110 - 115 d J(C-F) = 20-25
C-6 120 - 125 d J(C-F) = 5-10
C-7 115-120 s
C-7a 140 - 145 S
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Solvent: DMSO-ds s: singlet, d: doublet

Table 3: Predicted °F NMR Data for 4-fluoro-1H-indazol-3-amine

. Predicted Chemical o Coupling Constant
Fluorine . Multiplicity
Shift (0, ppm) (J, Hz)
F-4 -110to -130 m

Reference: CFCls m: multiplet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 4-fluoro-1H-indazol-3-amine (C7HeFN:s), the expected molecular weight is
approximately 151.14 g/mol .

Table 4: Predicted Mass Spectrometry Data for 4-fluoro-1H-indazol-3-amine

lonization Mode Predicted m/z Interpretation
ESI+ 152.06 [M+H]*

El 151.05 [M]*

El 124.04 [M - HCN]J*

El 96.03 [M - HCN - N2J*

ESI+: Electrospray lonization (positive mode), El: Electron lonization

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for 4-fluoro-
1H-indazol-3-amine.

NMR Spectroscopy Protocol
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o Sample Preparation: Dissolve approximately 5-10 mg of 4-fluoro-1H-indazol-3-amine in 0.6
mL of deuterated dimethyl sulfoxide (DMSO-de). Ensure the sample is fully dissolved.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a
broadband probe.

e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation
delay of 1-2 seconds, and 16-32 scans.

o Process the data with a line broadening of 0.3 Hz.
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and 1024-4096 scans.

o Process the data with a line broadening of 1-2 Hz.
e 19F NMR Acquisition:
o Acquire a proton-decoupled fluorine spectrum.

o Typical parameters: spectral width of 200 ppm, acquisition time of 1-2 seconds, relaxation
delay of 1-2 seconds, and 64-256 scans.

o Reference the spectrum to an external standard such as CFCls.

o Data Analysis: Process the spectra using appropriate NMR software. Assign peaks based on
chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments
such as COSY, HSQC, and HMBC can be performed to aid in unambiguous assignments.

Mass Spectrometry Protocol
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Sample Preparation:

o For ESI-MS: Prepare a dilute solution of the compound (approximately 10-100 pg/mL) in a
suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to
promote ionization.

o For EI-MS: No specific sample preparation is required if a direct insertion probe is used.
The sample should be in a solid, pure form.

Instrumentation:

o ESI-MS: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped
with an electrospray ionization source.

o EI-MS: Use a magnetic sector or quadrupole mass spectrometer with an electron
ionization source.

ESI-MS Acquisition:

o Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.

o Acquire data in positive ion mode over a mass range of m/z 50-500.

o Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to maximize the signal of the [M+H]* ion.

EI-MS Acquisition:

o Introduce the sample into the ion source.

o Use a standard electron energy of 70 eV.

o Acquire data over a mass range of m/z 30-300.

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and
characteristic fragment ions. Compare the observed isotopic pattern with the theoretical
pattern for the proposed elemental composition.
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Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel
chemical compound like 4-fluoro-1H-indazol-3-amine.
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Compound Synthesis & Purification

Synthesis of 4-fluoro-1H-indazol-3-amine

Purification (e.g., Crystallization, Chromatography)

Purity Assessment (e.g., HPLC, LC-MS)

Spectroscopi¢ Analysis

Sample Preparation for NMR Sample Preparation for MS

NMR Data Acquisition (1H, 13C, 19F, 2D) MS Data Acquisition (ESI, EI)

Data Processing & Interpretation|

NMR Spectral Processing MS Spectral Processing

: :

Structure Elucidation & Verification

Reparting

Technical Report Generation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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This guide provides a foundational understanding of the expected spectroscopic properties of
4-fluoro-1H-indazol-3-amine and the methodologies for their determination. These data are
crucial for the unambiguous identification and characterization of this compound in research
and development settings.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-fluoro-1H-indazol-3-amine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189249#spectroscopic-data-for-4-fluoro-1h-indazol-
3-amine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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